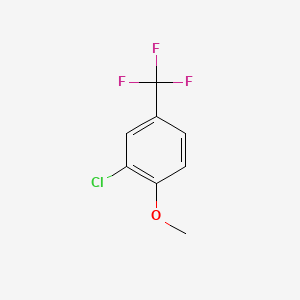

3-Chloro-4-methoxybenzotrifluoride

Overview

Description

Synthesis Analysis

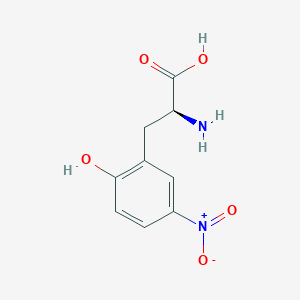

The synthesis of 3-Chloro-4-methoxybenzotrifluoride involves several steps . The key substrate for the synthesis is 2,4-dichlorophenol, which is derived from the precursor 3-chloro-4-hydroxybenzoic acid . The biosynthetic steps leading towards 3-chloro-4-hydroxybenzoic acid were investigated by in vitro assays .Molecular Structure Analysis

The molecular structure of 3-Chloro-4-methoxybenzotrifluoride is represented by the InChI code 1S/C8H6ClF3O/c1-13-7-3-2-5 (4-6 (7)9)8 (10,11)12/h2-4H,1H3 .Scientific Research Applications

Parabens in Aquatic Environments

Parabens, including compounds structurally related to 3-Chloro-4-methoxybenzotrifluoride, are widely used as preservatives in consumer products. Their ubiquity in water sources and sediments highlights the environmental persistence of similar compounds. This review discusses the occurrence, fate, and behavior of parabens in aquatic environments, noting their relatively good elimination from wastewater but persistent low-level presence in effluents and surface waters. Such research underscores the need for monitoring and managing synthetic organic compounds in the environment (Haman, Dauchy, Rosin, & Munoz, 2015).

Formation and Impact of PCDD/Fs

The review on polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) formation delves into the mechanisms behind their creation and how various conditions influence their emission rates. Such studies are crucial for understanding the environmental impact of organohalogen compounds, offering parallels to the scrutiny that might be applied to 3-Chloro-4-methoxybenzotrifluoride in terms of its potential to form harmful by-products (Altarawneh, Dlugogorski, Kennedy, & Mackie, 2009).

Transition Metal Compounds and NEXAFS Studies

Investigations into transition metal oxides, nitrides, carbides, and sulfides through Near-edge X-ray Absorption Fine Structure (NEXAFS) showcase advanced methods for analyzing the electronic and structural properties of complex compounds. This methodological approach could potentially be adapted for studies on 3-Chloro-4-methoxybenzotrifluoride to understand its physicochemical characteristics in various environmental matrices (Chen, 1998).

Safety and Hazards

properties

IUPAC Name |

2-chloro-1-methoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c1-13-7-3-2-5(4-6(7)9)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRXOIBFPBBYRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00711169 | |

| Record name | 2-Chloro-1-methoxy-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00711169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1214340-18-7 | |

| Record name | 2-Chloro-1-methoxy-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00711169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

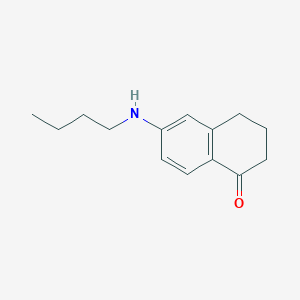

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

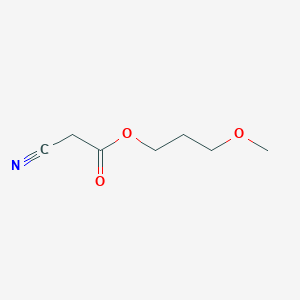

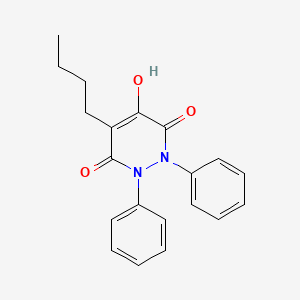

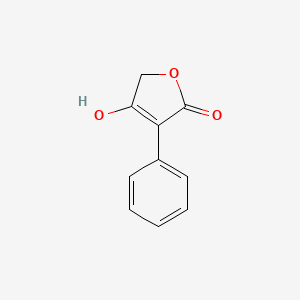

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl benzo[c][1,2,5]thiadiazole-4-carboxylate](/img/structure/B1505695.png)